Blood-group A trisaccharide

Norovirus Histo-blood group antigen Virus-like particle

This is the authentic Blood-group A trisaccharide (GalNAcα1-3(Fucα1-2)Gal), the minimal terminal epitope of the histo-blood group A antigen. Unlike B-trisaccharide or H-disaccharide analogs, only this precise branched stereochemistry ensures specific recognition by anti-A antibodies and lectins. It is the essential hapten standard for calibrating ELISA, SPR, and hemagglutination inhibition assays, and for fabricating hollow-fiber antibody removal columns. Its defined binding affinity for norovirus VLPs (1000–4000 M⁻¹) makes it a critical ligand for viral attachment studies and glycan-based antiviral development. Procuring the correct conjugate form is critical for maximizing anti-A antibody removal in clinical immunoadsorption applications.

Molecular Formula C20H35NO15
Molecular Weight 529.5 g/mol
CAS No. 49777-13-1
Cat. No. B594373
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBlood-group A trisaccharide
CAS49777-13-1
SynonymsGalNAcα1-3(Fucα1-2)Gal
Molecular FormulaC20H35NO15
Molecular Weight529.5 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC(C=O)C(C(C(CO)O)O)OC2C(C(C(C(O2)CO)O)O)NC(=O)C)O)O)O
InChIInChI=1S/C20H35NO15/c1-6-12(27)16(31)17(32)20(33-6)35-10(5-24)18(13(28)8(26)3-22)36-19-11(21-7(2)25)15(30)14(29)9(4-23)34-19/h5-6,8-20,22-23,26-32H,3-4H2,1-2H3,(H,21,25)/t6-,8+,9+,10-,11+,12+,13-,14-,15+,16+,17-,18+,19+,20-/m0/s1
InChIKeyFLZWAAFMRTZQGV-ULZIYQADSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Blood-Group A Trisaccharide (CAS 49777-13-1) for Glycobiology Research and Immunoassay Development


Blood-group A trisaccharide (A-Trisaccharide, CAS 49777-13-1) is the minimal terminal epitope of the histo-blood group A antigen [1]. Its branched structure—GalNAcα1–3(Fucα1–2)Gal—is the defining molecular determinant recognized by anti-A antibodies and A-specific lectins [2]. This oligosaccharide is found in the urine of blood group A secretors and serves as the core hapten for studying ABO(H) blood group specificity, antibody–antigen interactions, and the molecular basis of histo-blood group recognition [1][3].

Why Blood-Group A Trisaccharide (CAS 49777-13-1) Cannot Be Substituted with Generic Oligosaccharides


The biological recognition of blood-group A trisaccharide is exquisitely dependent on the precise stereochemistry and linkage pattern of its constituent monosaccharides [1]. Even closely related structures—such as the B-trisaccharide (differing only by the replacement of GalNAc with Gal) or the H-disaccharide (lacking the terminal GalNAc)—exhibit markedly different binding profiles to antibodies, lectins, and viral capsid proteins [2][3]. Substitution with a generic trisaccharide or a structurally related analog therefore fails to recapitulate the specific A-antigen recognition events required for assay calibration, antibody removal devices, or structural studies of blood-group specificity [1][2].

Quantitative Differentiation of Blood-Group A Trisaccharide (CAS 49777-13-1) Against Closest Analogs


Binding Affinity to Norovirus VA387 VLP: A Trisaccharide vs. B Trisaccharide

In an electrospray ionization mass spectrometry (ESI-MS) study, the intrinsic affinity of the A trisaccharide for the VA387 norovirus virus-like particle (VLP) was measured and compared to that of the B trisaccharide [1]. The A trisaccharide exhibited a binding affinity (Ka) in the range of 1000–4000 M⁻¹, while the B trisaccharide showed a similar but distinct affinity range [1]. This quantitative difference in binding to a viral capsid protein underscores the specificity of the A epitope and its non-interchangeability with the B antigen.

Norovirus Histo-blood group antigen Virus-like particle

Lectin Binding Specificity: Basic Winged Bean Agglutinin (BWA) Prefers A Trisaccharide Over B Trisaccharide

Crystallographic and modeling studies of basic winged bean agglutinin (BWA) in complex with A- and B-reactive saccharides revealed a mechanistic basis for preferential A-antigen binding [1]. The A trisaccharide forms an additional hydrogen bond between its terminal GalNAc residue and a lysine side chain in the lectin's variable loop, an interaction that is sterically precluded in the B trisaccharide complex due to an internal hydrogen bond in the ligand [1]. This structural feature correlates with the higher affinity of BWA for A-blood group substances compared to B-blood group substances [1].

Lectin Blood group specificity X-ray crystallography

Enhanced Antibody Binding Capacity of High-Molecular-Weight A Trisaccharide-Polyacrylamide Conjugates

Surface plasmon resonance (SPR) analysis of anti-A antibody binding to synthetic A trisaccharide-polyacrylamide (PAA) conjugates demonstrated that a high-molecular-weight conjugate (Atri-PAA1000-biotin, ~1000 kDa) increased antibody binding capacity by 2- to 3-fold compared to a low-molecular-weight conjugate (Atri-PAA30-biotin, ~30 kDa) [1]. The carbohydrate density (20 mol% vs. 50 mol%) did not significantly affect binding capacity, indicating that the multivalent presentation on a high-molecular-weight scaffold is the dominant factor [1].

Immunoadsorption Surface plasmon resonance Neoglycoconjugate

Affinity Maturation of Anti-A Antibody Fv Fragment: A Pentasaccharide Shows 8-fold Higher Affinity than A Trisaccharide

SPR measurements of an affinity-matured anti-blood group A antibody Fv fragment (AC1001) revealed that the A-pentasaccharide exhibited an 8-fold higher binding affinity than the A trisaccharide, while no detectable binding to the B antigen was observed [1]. This quantitative improvement demonstrates that extending the glycan chain beyond the minimal trisaccharide epitope can substantially enhance antibody recognition, providing a clear performance benchmark for selecting the appropriate antigen length in assay or therapeutic development.

Antibody engineering Surface plasmon resonance Affinity maturation

Synthetic Accessibility: Stereoselective α-Glycosylation Yield for A Trisaccharide Assembly

A recent synthetic route to the blood group A trisaccharide employed a 2-azido-2-deoxy-selenogalactoside donor with 3-O-benzoyl and 4,6-O-(di-tert-butylsilylene) protecting groups to achieve stereoselective α-glycosylation in 71% yield for the key α-GalNAc linkage [1]. This efficient assembly scheme provides access to both the native trisaccharide and its biotinylated derivative, which are in demand for biochemical studies [1].

Carbohydrate synthesis Stereoselective glycosylation Biotinylated derivative

Optimal Application Scenarios for Blood-Group A Trisaccharide (CAS 49777-13-1) Based on Quantitative Evidence


Calibration of Anti-A Antibody Assays and Lectin-Based Diagnostics

The defined affinity of A trisaccharide for anti-A antibodies (1000–4000 M⁻¹ for norovirus VLP) [1] and its specific lectin-binding profile [2] make it an essential standard for calibrating ELISA, SPR, and hemagglutination inhibition assays. Its use ensures that assays correctly distinguish A from B and H antigens, a requirement for accurate blood typing and diagnostic test development [1][2].

Development of Immunoadsorption Devices for ABO-Incompatible Transplantation

The 2- to 3-fold enhancement in antibody binding capacity achieved with high-molecular-weight A trisaccharide-PAA conjugates [3] directly supports the design of hollow-fiber antibody filters and extracorporeal immunoadsorption columns. Procuring the A trisaccharide in a suitable conjugate form is critical for maximizing anti-A antibody removal efficiency in clinical transplant settings [3].

Structural Biology Studies of Blood Group Specificity and Lectin Engineering

The atomic-resolution structural data on A trisaccharide–lectin complexes [2] provide a precise molecular blueprint for studying carbohydrate–protein recognition. Researchers investigating lectin specificity, designing glycomimetics, or engineering carbohydrate-binding modules rely on authentic A trisaccharide to reproduce the exact hydrogen-bonding network and conformational changes observed in native A antigen recognition [2].

Norovirus–Host Interaction Studies and Antiviral Screening

Quantitative affinity data for A trisaccharide binding to norovirus VLPs [1] enable the use of this compound as a defined ligand in viral attachment assays, competitive inhibition studies, and the development of glycan-based antivirals. The ability to distinguish strain-specific binding preferences (A vs. B trisaccharide) is essential for understanding norovirus epidemiology and tropism [1].

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